4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al

Structure-Odor Relationship Fragrance Chemistry Molecular Modeling

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al (CAS 94200-92-7, EC 303-572-2) is a C15H26O cycloaliphatic aldehyde. Its structure features a cyclohexene ring substituted at the 4-position with a bulky 1,1-dimethylpropyl (tert-amyl) group and at the 1-position with an alpha-methylpropanal side chain (IUPAC: 2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal).

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 94200-92-7
Cat. No. B12684524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al
CAS94200-92-7
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC(=CC1)CC(C)C=O
InChIInChI=1S/C15H26O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6,11-12,14H,5,7-10H2,1-4H3
InChIKeyFMFYFUNZTWZIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al (CAS 94200-92-7): Procurement-Relevant Profile and Structural Context


4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al (CAS 94200-92-7, EC 303-572-2) is a C15H26O cycloaliphatic aldehyde . Its structure features a cyclohexene ring substituted at the 4-position with a bulky 1,1-dimethylpropyl (tert-amyl) group and at the 1-position with an alpha-methylpropanal side chain (IUPAC: 2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal) [1]. This compound belongs to the class of 4-alkyl cyclohexene propanal derivatives, a family valued in fragrance chemistry for imparting floral, muguet (lily-of-the-valley) notes [2]. It is cataloged as a food additive and fragrance intermediate, with a molecular weight of 222.37 g/mol, density of 0.893 g/cm³, and a boiling point of 294.9 °C at 760 mmHg .

Why 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al Cannot Be Replaced by Common Muguet Aldehydes


In fragrance chemistry, minor structural modifications to a cyclohexene propanal scaffold can lead to profound and unpredictable changes in odor character, intensity, and substantivity [1]. The 4-(1,1-dimethylpropyl) substituent is sterically distinct from the more common 4-tert-butyl or 4-isopropyl groups found in commercial muguet ingredients like Lilial® or 3-(4-isopropylcyclohex-1-en-1-yl)propanal [1][2]. Even within a congeneric series, the olfactory outcome is not linearly predictable; for example, the (R) and (S) enantiomers of 3-(4-isopropylcyclohex-1-en-1-yl)propanal exhibit divergent odor profiles—floral/powdery versus fruity/green—demonstrating that the specific shape and bulk of the 4-alkyl group, coupled with stereochemistry, dictates the final odor signature [2]. Therefore, simply substituting this compound with another in-class aldehyde carries a high risk of altering the desired fragrance profile, making it unsuitable for formulations where a specific nuanced note is required.

Quantitative Differentiation Evidence for 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al vs. Structural Analogs


Steric Bulk Differentiation: 1,1-Dimethylpropyl vs. tert-Butyl and Isopropyl Analogs

The 4-(1,1-dimethylpropyl) group imparts a larger steric volume and different conformational preference compared to the 4-tert-butyl or 4-isopropyl groups in analogous cyclohexene propanals [1]. While quantitative odor detection threshold data for CAS 94200-92-7 is not publicly available, class-level inference from patent data indicates that 4-alkyl substituent size directly modulates the olfactory profile. For instance, 4-isobutyl cyclohexanepropanal is described as having 'strong floral, muguet, and green notes,' whereas the 4-isopropyl analog possesses a different character [1]. The 1,1-dimethylpropyl group, being a tertiary carbon with one substituent larger than a methyl group, represents a distinct steric environment that cannot be replicated by tert-butyl (all methyl groups) or isopropyl (secondary carbon) [2].

Structure-Odor Relationship Fragrance Chemistry Molecular Modeling

Lipophilicity and Volatility Differentiation: LogP and Boiling Point Comparison

The target compound exhibits a calculated LogP of 4.37 and a boiling point of 294.9 °C [1]. This places it in a distinct lipophilicity-volatility space compared to related compounds. For example, 3-(4-tert-butylcyclohex-1-en-1-yl)propanal (a key intermediate) has a lower LogP due to the smaller 4-tert-butyl group, while 3-(4,4-dimethylcyclohex-1-en-1-yl)propanal has an even lower predicted LogP [2]. The higher LogP of CAS 94200-92-7 suggests enhanced skin substantivity and a lower odor detection threshold, per the general principle that increased lipophilicity correlates with greater potency and longevity in fragrance ingredients [3]. However, direct experimental data for substantivity is lacking, so this remains a class-level inference.

Physicochemical Property Substantivity Volatility

Cyclohexene vs. Cyclohexane Core: Impact on Reactivity and Odor Profile

Unlike the saturated 4-alkyl cyclohexanepropanal compounds described in patent EP2333038B1, the target compound contains a ring endocyclic double bond [1][2]. This unsaturation is known to influence both the chemical reactivity and the olfactory profile of cycloaliphatic aldehydes. The cyclohexene core provides a site for potential metabolic or chemical modification (e.g., epoxidation, hydrogenation) that is absent in the saturated analogs. From an olfactory standpoint, the introduction of a double bond can shift the odor from a purely floral-muguet note toward a more aldehydic, watery, or ozone-like character, as demonstrated by the comparison of (R)-3-(4-isopropylcyclohex-1-en-1-yl)propanal (lily of the valley, floral, sweet, watery, powdery, ozone-like) with its saturated counterpart [2]. This structural feature makes the target compound a differentiated building block for fragrance formulations seeking a specific aldehydic freshness.

Chemical Stability Olfactory Character Synthetic Intermediate

Recommended Application Scenarios for 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al Based on Evidence


Fine Fragrance Accord Development Requiring Unique Floral-Aldehydic Nuances

Based on its structural uniqueness and the class-level inference of its olfactory profile, this compound is best suited for exploratory fine fragrance formulations where a novel muguet-aldehydic note is desired. Its higher predicted LogP suggests it may serve as a long-lasting heart note, potentially providing better substantivity than the commonly used 3-(4-isopropylcyclohex-1-en-1-yl)propanal . Perfumers can use it to create proprietary accords that cannot be replicated by competitors using standard ingredients, thus securing a unique market position.

Functional Perfumery Products Requiring Enhanced Tenacity

For applications such as fabric softeners, detergents, and air fresheners, where longevity and substantivity are critical, the higher LogP of this compound (4.37) may provide improved deposition and retention on fabric or surfaces compared to less lipophilic analogs . This could lead to a longer-lasting fragrance impression in consumer products, a key differentiator in the marketplace.

Synthetic Intermediate for Novel Fragrance Molecules

The compound's cyclohexene core and aldehyde functionality make it a valuable intermediate for further chemical transformation, such as reduction to the corresponding alcohol, acetal formation for pro-fragrance development, or Diels-Alder reactions to build more complex odorants [1]. Its unique 4-(1,1-dimethylpropyl) substituent is not commercially available in other related building blocks, providing access to a novel chemical space for fragrance discovery programs.

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